1,1'-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone
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Overview
Description
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone is a heterocyclic compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a dithioxoimidazolidine ring, which is a sulfur-containing heterocycle. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone typically involves the cyclization of appropriate enaminone derivatives with sulfur-containing nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The dithioxoimidazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone: This compound has a similar structure but with a quinoxaline ring instead of a dithioxoimidazolidine ring.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound features a thienothiophene ring and is used in heterocyclic synthesis. The uniqueness of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone lies in its sulfur-containing dithioxoimidazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2S2 |
---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-[3-acetyl-2,4-bis(sulfanylidene)imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H8N2O2S2/c1-4(10)8-3-6(12)9(5(2)11)7(8)13/h3H2,1-2H3 |
InChI Key |
GIXBZZLFIXCWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=S)N(C1=S)C(=O)C |
Origin of Product |
United States |
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